molecular formula C11H8N6O2 B1605526 1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 65973-73-1

1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1605526
CAS No.: 65973-73-1
M. Wt: 256.22 g/mol
InChI Key: NFVAFEQWWNNKLX-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative with a 4-nitrophenyl group at position 1 and an amine at position 4. It serves as a key intermediate in synthesizing pharmaceuticals such as ibrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor used in cancer therapy . The compound’s synthesis involves reacting 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent (DMF and POCl₃) followed by ammonium carbonate treatment, yielding the product in 82% efficiency . Structural characterization is confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry . Its nitro group enhances electrophilicity, facilitating interactions with biological targets, while the pyrazolo[3,4-d]pyrimidine core contributes to kinase inhibition .

Properties

IUPAC Name

1-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2/c12-10-9-5-15-16(11(9)14-6-13-10)7-1-3-8(4-2-7)17(18)19/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVAFEQWWNNKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984456
Record name 1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65973-73-1
Record name 65973-73-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4912
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Record name 1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Ortho-Amino Esters with Aromatic Nitriles

A classical approach involves the cyclization of ortho-amino esters of 1-(substituted phenyl)pyrazoles with aromatic nitriles under acidic conditions.

  • Procedure: The ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole is reacted with various aromatic nitriles in dioxane solvent. Dry hydrogen chloride gas is bubbled through the mixture for about 6 hours at room temperature.
  • Work-up: The reaction mixture is poured onto crushed ice and neutralized with 5% sodium hydroxide solution to precipitate the product.
  • Outcome: The crude product is filtered, dried, and recrystallized to yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in good to excellent yields.
  • Notes: Microwave-assisted synthesis can be employed to improve reaction rates and yields.

This method provides a straightforward route to pyrazolo[3,4-d]pyrimidine cores with various substitutions, including nitrophenyl groups.

One-Pot Four-Component Condensation Approach

A novel and efficient one-pot synthesis involves a four-component reaction combining hydrazines, methylenemalononitriles, aldehydes, and alcohols.

  • Reaction Pathway:
    • Nucleophilic addition of hydrazine to methylenemalononitrile forms an intermediate 5-aminopyrazole.
    • The amino group attacks the aldehyde carbonyl, forming a Schiff base intermediate.
    • Intramolecular cyclization via Pinner-type reactions and subsequent oxidation steps yield the pyrazolo[3,4-d]pyrimidine framework.
  • Conditions: The reaction typically proceeds at 50–60 °C for 1–2 hours in amide solvents such as N,N-dimethylformamide.
  • Advantages: This method is operationally simple, uses readily available substrates, and avoids isolation of intermediates.
  • Characterization: Products are confirmed by IR, 1H and 13C NMR, HRMS, and X-ray crystallography for structural validation.

This method is particularly attractive for synthesizing nitrophenyl-substituted pyrazolo[3,4-d]pyrimidines due to its modularity and efficiency.

Reaction of 5-Amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile with Formamide

This method focuses on the transformation of a key intermediate bearing a 4-nitrophenyl substituent:

  • Starting Material: 5-Amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile prepared by stirring 1,1'-dicyano-2,2'-dithiomethylmethylene with 4-nitrophenylhydrazine in dioxane with catalytic piperidine.
  • Cyclization: Reaction of this intermediate with formamide and a catalytic amount of acetic anhydride under reflux (around 150 °C) for 10 hours leads to cyclization forming the pyrazolo[3,4-d]pyrimidin-4-amine core.
  • Isolation: After solvent removal under vacuum, the residue is triturated with water to precipitate the target compound.
  • Yields and Purity: The product is obtained in good yield and purity, confirmed by NMR and IR spectroscopy.

Variants of this method include refluxing the intermediate with formic acid to obtain pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives or further sulfurization to thione analogs.

Vilsmeier Reaction and One-Flask Sequential Synthesis

A one-flask method utilizes the Vilsmeier reagent generated in situ for the synthesis of pyrazolo[3,4-d]pyrimidines:

  • Step 1: 5-Aminopyrazole derivative is treated with phosphorus tribromide (PBr3) in N,N-dimethylformamide (DMF) at 60 °C for 1–2 hours, forming a formamidine intermediate.
  • Step 2: Subsequent addition of bis(trimethylsilyl)amine derivatives and heating at reflux (70–80 °C) promotes cyclization to the pyrazolo[3,4-d]pyrimidine.
  • Yields: This method achieves yields ranging from 56% to 91%, depending on substrate and conditions.
  • Optimization: DMF is the preferred solvent for generating the Vilsmeier reagent, providing high reaction efficiency.

This approach is highly efficient and suitable for preparing a variety of substituted pyrazolo[3,4-d]pyrimidines, including those with nitrophenyl groups.

Suzuki Coupling for Substituent Modification

To introduce or modify substituents on the pyrazolo[3,4-d]pyrimidine core, Suzuki cross-coupling reactions have been employed:

  • Starting Material: 1-(Cyclohexylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Reagents: Various boronic acid derivatives bearing NH2, OH, NO2, and other groups.
  • Catalyst: Pd(PPh3)4.
  • Outcome: Formation of 3-substituted pyrazolo[3,4-d]pyrimidines with diverse functional groups, including 4-nitrophenyl substituents.

This method allows fine-tuning of the electronic and steric properties of the molecule post core synthesis.

Summary Table of Preparation Methods

Method No. Key Reactants/Intermediates Conditions Yield Range (%) Notes
1 Ortho-amino ester + aromatic nitriles Dioxane, dry HCl gas, 6 h, RT Good to excellent Conventional and microwave-assisted options
2 Hydrazines + methylenemalononitriles + aldehydes + alcohols Amide solvents, 50–60 °C, 1–2 h High One-pot four-component condensation
3 5-Amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile + formamide Reflux at 150 °C, 10 h Good Also yields pyrazolo[3,4-d]pyrimidin-4-amine core
4 5-Aminopyrazole + PBr3 + bis(trimethylsilyl)amine DMF, 60 °C then reflux 70–80 °C 56–91 One-flask Vilsmeier reagent-mediated synthesis
5 3-Iodo-pyrazolo[3,4-d]pyrimidin-4-amine + boronic acids Pd(PPh3)4 catalyst, Suzuki coupling conditions Moderate to high Post-synthesis functionalization

Research Findings and Practical Insights

  • The cyclization of amino esters with nitriles under acidic gas flow is a robust classical method but may require long reaction times.
  • One-pot multi-component reactions offer operational simplicity and structural diversity, facilitating rapid library synthesis.
  • Formamide-mediated cyclization is effective for nitrophenyl-substituted intermediates, providing high purity and yields.
  • Vilsmeier reagent-based one-flask syntheses streamline the process, reducing purification steps and improving yields.
  • Suzuki coupling enables late-stage diversification, crucial for medicinal chemistry optimization.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. Studies have shown that 1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit certain cancer cell lines by inducing apoptosis and disrupting the cell cycle. For instance, a study demonstrated its efficacy against human breast cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes, particularly those involved in cancer progression and inflammation. Specifically, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a candidate for further development in targeted cancer therapies .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Preliminary results indicate that this compound exhibits activity against several bacterial strains, suggesting its potential use in developing new antimicrobial agents to combat resistant infections .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are common pathways in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This opens avenues for its application in neuropharmacology .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of breast cancer cell proliferation
Enzyme InhibitionPotent CDK inhibitor reducing cancer cell growth
Antimicrobial PropertiesActivity against resistant bacterial strains
Neuroprotective EffectsProtection against oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of NF-κB, a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, the compound reduces the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Pharmacokinetic Considerations

  • Hydrophobic Substituents : tert-Butyl (PP2) or naphthyl (1NA-PP1) groups improve membrane permeability but may reduce solubility .
  • Polar Groups : Nitro or amine functionalities (e.g., target compound) enhance target binding but require formulation optimization .

Biological Activity

1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H8_{8}N6_6O2_2
  • Molecular Weight : 256.22 g/mol
  • CAS Number : 65973-73-1
  • SMILES Notation : Nc1ncnc2n(ncc12)-c3ccc(cc3)N+=O

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. A structure-activity relationship (SAR) study indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly enhance its cytotoxicity against cancer cells.
  • Case Study : In a study involving leukemia cell lines (HL60, K562), the compound demonstrated IC50_{50} values ranging from 0.70 μM to 1.25 μM, indicating potent anticancer activity .
Cell LineIC50_{50} (μM)
HL600.70 ± 0.14
K5621.25 ± 0.35

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism of Action : It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies showed that derivatives of this compound can suppress COX-2 activity effectively.
  • Research Findings : In a comparative study, certain derivatives exhibited IC50_{50} values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
CompoundIC50_{50} (μmol)
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

3. Other Pharmacological Effects

Additional studies have suggested that this compound may possess other beneficial effects:

  • Antimicrobial Activity : Preliminary assessments indicate that it may exhibit antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage.

Q & A

Q. What are the optimal synthetic routes for 1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can its purity be validated?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by reacting intermediates (e.g., 4-chloro-pyrazolopyrimidine) with aryl/alkyl amines under reflux in dry acetonitrile or dichloromethane . Key steps include:

  • Solvent selection : Dry acetonitrile for alkylation; dichloromethane for urea/thiourea formation.
  • Purification : Recrystallization from acetonitrile or ethanol-DMF mixtures to achieve >95% purity (HPLC) .
  • Characterization : IR spectroscopy (NH/amine peaks at 3300–3463 cm⁻¹) and ¹H NMR (δ 8–9 ppm for aromatic protons, δ 5–6 ppm for NH₂) .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires multi-spectral analysis:

  • ¹H/¹³C NMR : Aromatic protons (δ 7–9 ppm) confirm the 4-nitrophenyl group; NH₂ protons appear as broad singlets (δ 5–6 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₁H₈N₆O₂: 264.2 g/mol).
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (e.g., C 50.0%, H 3.05%, N 31.8%) .

Advanced Research Questions

Q. What experimental strategies can elucidate the kinase inhibition profile of this compound?

Pyrazolo[3,4-d]pyrimidines often target tyrosine kinases (e.g., Src, Abl). To assess inhibition:

  • Kinase assays : Use ATP-competitive assays with recombinant kinases (e.g., v-Src, c-Abl) and measure IC₅₀ values. Compare with analogs like 1-NM-PP1 (IC₅₀ = 0.6–1 μM for c-Fyn/c-Abl) .
  • Selectivity profiling : Test against kinase panels (e.g., CDK2, CaMK II) to identify off-target effects. For example, PP121 inhibits PDGFR but shows selectivity over unrelated kinases .
  • Structural docking : Model the compound into kinase ATP-binding pockets to predict interactions (e.g., hydrophobic contacts with tert-butyl groups in 1-NM-PP1) .

Q. How do substituents on the pyrazolo[3,4-d]pyrimidine core influence biological activity?

The 4-nitrophenyl group may enhance electron-withdrawing effects, altering kinase binding:

  • Meta-analysis : Compare IC₅₀ values of derivatives. For instance, 1-tert-butyl analogs (1-NM-PP1) show higher c-Abl inhibition than phenyl-substituted variants .
  • SAR studies : Replace the nitro group with halogens (e.g., Cl, Br) or methyl groups to assess potency changes. Bromophenyl derivatives (e.g., 2d in ) exhibit higher melting points and stability, correlating with improved activity .

Q. How should researchers address discrepancies in activity data across studies?

Contradictions may arise from assay conditions or compound purity. Mitigation strategies include:

  • Purity validation : Use HPLC (≥98% purity) and elemental analysis to exclude impurities .
  • Standardized protocols : Replicate assays under identical conditions (e.g., ATP concentration, incubation time). For example, PP2’s inhibition of Fyn is concentration-dependent (10 μM in neuronal studies) .
  • Control compounds : Include inactive analogs (e.g., PP3) to confirm target specificity .

Q. What methodologies are suitable for studying the compound’s mechanism in cancer models?

  • In vitro models : Treat cancer cell lines (e.g., MCF-7) and measure downstream signaling (e.g., ERK1/2 phosphorylation via Western blot) .
  • Gene expression profiling : Use RNA-seq to identify pathways modulated by the compound (e.g., androgen receptor antagonism in prostate cancer) .
  • Xenograft studies : Administer the compound in animal models and monitor tumor growth inhibition, ensuring solubility via DMSO/cyclodextrin formulations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
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1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

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